

Application Notes and Protocols: NP108

Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 108*

Cat. No.: *B12410136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP108 is a cationic antimicrobial polymer with broad-spectrum bactericidal activity.^{[1][2]} It is composed of amino acid building blocks and is noted for its rapid action, killing bacteria through membrane disruption and subsequent cell lysis.^{[1][2]} This mechanism of action is particularly advantageous as it is effective against both rapidly growing and stationary-phase bacteria, as well as antibiotic-resilient variants.^{[1][2]} NP108 has demonstrated efficacy against clinically significant pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound like NP108.^{[3][4][5]} This document provides a detailed protocol for determining the MIC of NP108 using the broth microdilution method, a widely accepted and standardized technique.^{[6][7][8][9]}

Principle of the MIC Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.^{[4][5]} The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.^{[4][6][8]} Following incubation, the presence or absence of bacterial growth is determined, typically by visual inspection of turbidity or by measuring optical density.^{[6][9]}

Data Presentation: NP108 MIC Values

The following table summarizes the reported MIC100 values for NP108 against various bacterial species. MIC100 represents the minimum concentration required to inhibit 100% of the tested isolates.

Microorganism	Strain Type	Growth Phase	MIC100 (mg/L)	Reference
Staphylococcus aureus	Various isolates	Exponential or Stationary	8 - 500	[1][2]
Staphylococcus epidermidis	Various isolates	Exponential or Stationary	4 - 8	[1][2]
S. aureus	Nutrient-limiting conditions	-	8	[1][2]
S. aureus	Small colony variants	-	32	[1][2]
S. aureus	Biofilm (prevention)	-	1 - 4	[1][2]
S. aureus	Biofilm (eradication)	-	≥ 31.25	[1][2]

Experimental Protocol: Broth Microdilution MIC Assay for NP108

This protocol is based on established broth microdilution methods and is adapted for the evaluation of NP108.[6][7][10][11]

Materials and Reagents

- NP108 (powder)
- Sterile deionized water or appropriate solvent for NP108
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)

- Bacterial strains for testing (e.g., *S. aureus* ATCC 29213 as a quality control strain)
- Sterile 96-well, round-bottom microtiter plates
- Sterile reagent reservoirs
- Multichannel pipette (50-200 μ L)
- Single-channel pipettes
- Spectrophotometer
- 0.5 McFarland turbidity standard
- Sterile saline (0.85% NaCl)
- Incubator ($35 \pm 2^\circ\text{C}$)
- Vortex mixer

Procedure

1. Preparation of NP108 Stock Solution

- Accurately weigh a sufficient amount of NP108 powder.
- Dissolve the NP108 in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1000 mg/L).[\[12\]](#) NP108 is highly water-soluble.[\[1\]](#)
- Ensure the stock solution is well-mixed and completely dissolved. Filter-sterilize the stock solution using a 0.22 μm syringe filter if necessary.

2. Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline.
- Vortex thoroughly to create a smooth suspension.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Within 15 minutes of standardization, dilute the adjusted inoculum in CA-MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[3][4] This is typically a 1:100 dilution of the 0.5 McFarland suspension.[4]

3. Preparation of the 96-Well Plate

- Dispense 100 μ L of sterile CA-MHB into all wells of a 96-well microtiter plate.
- Add 100 μ L of the NP108 stock solution to the first column of wells. This will be the highest concentration.
- Perform a serial twofold dilution by transferring 100 μ L from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 μ L from the last dilution column.[10]
- Column 11 will serve as the growth control (no NP108).
- Column 12 will serve as the sterility control (no bacteria).[10]

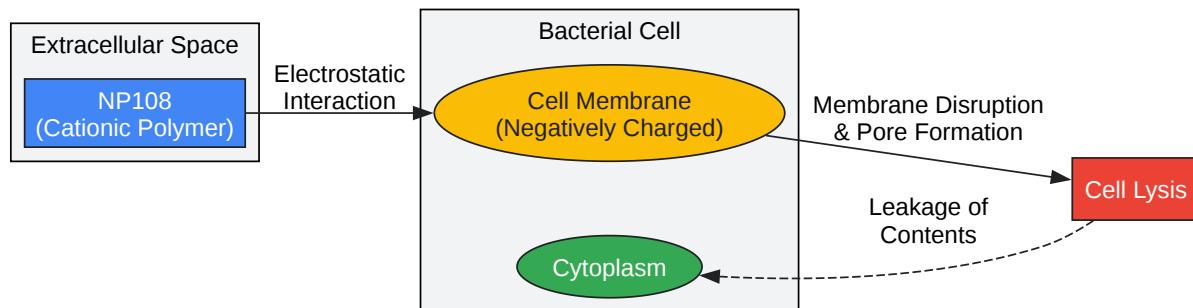
4. Inoculation

- Add 100 μ L of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12).[10]
- The final volume in each well will be 200 μ L.

5. Incubation

- Cover the plate with a lid and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[9]

6. Reading the Results

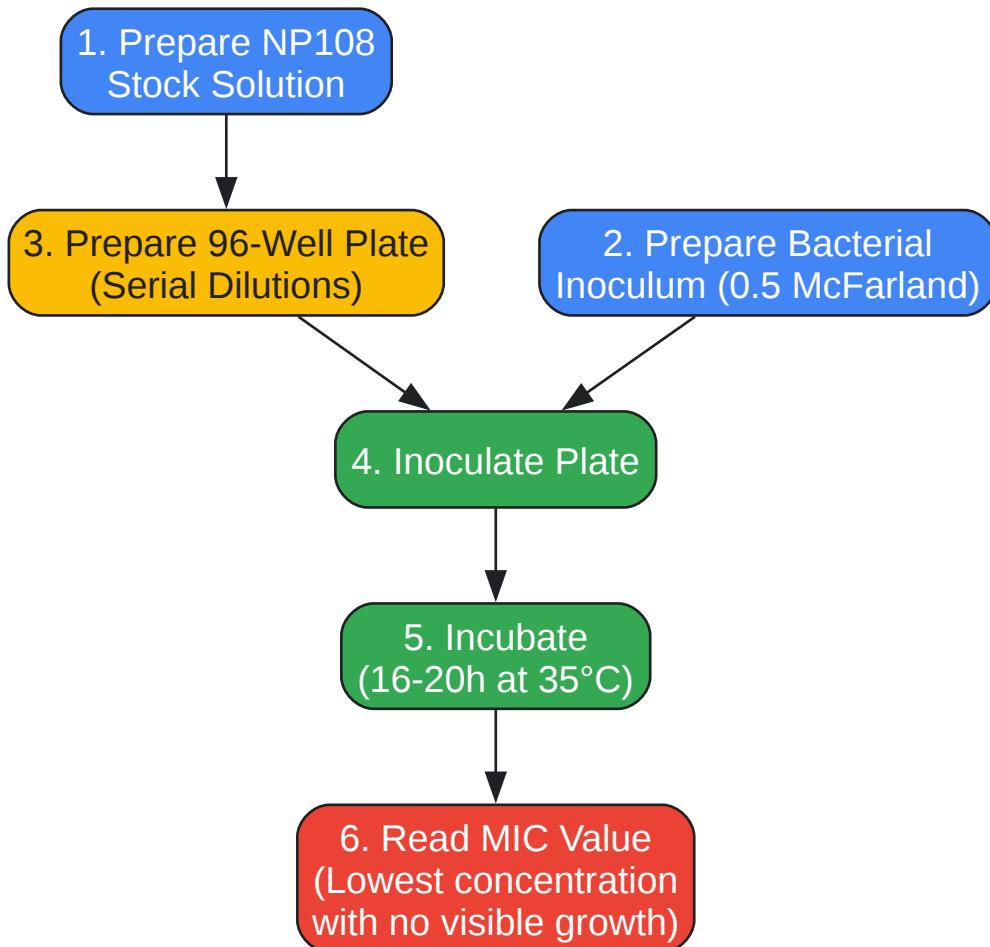

- After incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of NP108 at which there is no visible growth (i.e., the well is clear).[5]
- The growth control well (column 11) should show distinct turbidity.
- The sterility control well (column 12) should remain clear.
- Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

Signaling Pathways and Experimental Workflows

NP108 Mechanism of Action

The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, it is believed to interact with the negatively charged components of the bacterial cell wall and membrane, leading to membrane depolarization, pore formation, and ultimately, cell lysis.[1]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of NP108 leading to bacterial cell lysis.

Experimental Workflow for NP108 MIC Assay

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of NP108.

[Click to download full resolution via product page](#)

Caption: Workflow for the NP108 broth microdilution MIC assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]

- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [microbe-investigations.com](#) [microbe-investigations.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. [youtube.com](#) [youtube.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. [protocols.io](#) [protocols.io]
- 12. [files.core.ac.uk](#) [files.core.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: NP108 Minimum Inhibitory Concentration (MIC) Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12410136#protocol-for-np108-minimum-inhibitory-concentration-mic-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com